Product packaging for Dihydroakuammine(Cat. No.:)

Dihydroakuammine

Cat. No.: B10848315
M. Wt: 384.5 g/mol
InChI Key: SJFXTBHAODZALL-PEZZAXBTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Natural Products Chemistry and Alkaloid Research

Dihydroakuammine is a member of the vast and structurally diverse family of alkaloids, which are naturally occurring chemical compounds containing at least one nitrogen atom. These compounds are of significant interest in the field of natural products chemistry due to their wide range of biological activities. Alkaloids, including this compound, are often found in plants and have been the source of many important medicines. researchgate.net this compound specifically belongs to the monoterpene indole (B1671886) alkaloids, a major subgroup characterized by a structural framework derived from tryptamine (B22526) and a C9 or C10 monoterpene unit. nih.gov This places it in the company of other well-known indole alkaloids with significant physiological effects. The study of such compounds is a cornerstone of phytochemical research, often leading to the discovery of new therapeutic agents. researchgate.net

Historical Perspectives on this compound Discovery and Initial Characterization

The discovery and initial characterization of this compound are intrinsically linked to its parent compound, akuammine (B1666748). This compound was first prepared through the chemical reduction of akuammine, the major alkaloid found in the seeds of the West African tree Picralima nitida. nih.gov A significant early investigation was conducted by Lewin and colleagues in 1992, who were prompted by the structural similarity of this compound to eseroline (B613827), a compound known to have affinity for opiate receptors. nih.gov This foundational work involved the reduction of akuammine and subsequent spectroscopic analysis, including 1H- and 13C-NMR, to fully assign the structure of this compound. nih.gov This initial characterization laid the groundwork for future pharmacological studies.

Significance as an Indolomonoterpene Alkaloid

The significance of this compound as an indolomonoterpene alkaloid stems primarily from its interaction with opioid receptors. Research has demonstrated that this compound, along with akuammine, exhibits binding affinity for both mu (μ) and kappa (κ) opioid receptors. nih.gov This finding is particularly noteworthy as the opioid system is a major target for pain management. The ability of a naturally derived alkaloid to interact with these receptors highlights its potential as a lead compound for the development of new analgesics. While its affinity is reported to be lower than that of established opioids, its unique chemical scaffold provides a valuable template for medicinal chemists. nih.gov

| Opioid Receptor Binding Affinity of this compound | | :--- | | Receptor Type | Binding Affinity | | Mu (μ) Opioid Receptor | Exhibits binding affinity | | Kappa (κ) Opioid Receptor | Exhibits binding affinity | Data derived from a 1992 study by Lewin et al. nih.gov

Current Research Landscape and Future Directions in this compound Studies

The current research landscape for this compound is closely tied to the broader investigation of akuamma alkaloids and their potential as scaffolds for novel therapeutics. While direct research on this compound itself has been limited in recent years, the focus has shifted to using the parent alkaloids, akuammine and pseudoakuammigine, to create semisynthetic derivatives with enhanced pharmacological properties. nih.gov

A 2023 study, for instance, reported the synthesis of a collection of derivatives from these parent alkaloids, some of which showed significantly increased potency at the mu-opioid receptor. nih.gov This line of research underscores a key future direction: the use of the akuamma alkaloid framework, including the structural motifs present in this compound, to design and synthesize new chemical entities with improved efficacy and potentially safer profiles for pain management. nih.govmorressier.com The goal is to develop novel analgesics that can overcome the adverse effects associated with traditional opioids. morressier.com Therefore, while this compound may not be the direct subject of extensive current investigation, its foundational structure continues to inform the development of the next generation of alkaloid-based medicines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28N2O4 B10848315 Dihydroakuammine

Properties

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

methyl (1S,9R,12R,13E,18R)-13-ethylidene-4-hydroxy-18-(hydroxymethyl)-8-methyl-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2(7),3,5-triene-18-carboxylate

InChI

InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-21-17-11-15(26)5-6-18(17)23(2)22(21,24)8-7-16(14)20(21,13-25)19(27)28-3/h4-6,11,16,25-26H,7-10,12-13H2,1-3H3/b14-4-/t16-,20+,21+,22+/m1/s1

InChI Key

SJFXTBHAODZALL-PEZZAXBTSA-N

Isomeric SMILES

C/C=C\1/CN2CC[C@@]34[C@@]2(CC[C@H]1[C@@]3(CO)C(=O)OC)N(C5=C4C=C(C=C5)O)C

Canonical SMILES

CC=C1CN2CCC34C2(CCC1C3(CO)C(=O)OC)N(C5=C4C=C(C=C5)O)C

Origin of Product

United States

Total Synthesis Strategies of Dihydroakuammine and Analogues

Retrosynthetic Analysis of the Dihydroakuammine Core Structure

Retrosynthetic analysis of this compound and its analogues typically involves identifying key disconnections that simplify the complex polycyclic system into more accessible building blocks. Strategies often target the formation of the indole (B1671886) ring, the piperidine (B6355638) moiety, and the characteristic fused ring systems. For instance, the synthesis of 19,20-dihydroakuammicine has been approached by disconnecting the molecule to reveal precursors that can be assembled through strategic bond formations. One such approach involves a retrosynthetic pathway that leads to simpler cyclic ketones and indole derivatives, often employing a key asymmetric Michael addition as a pivotal step nih.govresearchgate.net. Another strategy for related Strychnos alkaloids, which share structural similarities, involves disconnecting the pentacyclic framework to identify common intermediates like 3a-(2-nitrophenyl)hexahydroindol-4-one acs.org. The synthesis of related compounds like (±)-19-Oxo-20-epi-19,20-dihydroakuammicine has also been achieved through cascade reactions involving N-oxide fragmentation and intramolecular cycloadditions, suggesting a retrosynthetic pathway that utilizes such reactive intermediates molaid.com.

Development of Stereoselective and Enantioselective Synthetic Routes

Achieving precise control over the stereochemistry of this compound and its analogues is paramount. Several methodologies have been employed to establish the numerous chiral centers within these molecules. A notable example is the enantiocontrolled total synthesis of 19,20-dihydroakuammicine, which prominently features a catalytic asymmetric Michael addition of dimethyl malonate to cyclohexenone. This reaction, facilitated by a heterobimetallic catalyst, efficiently furnishes the Michael adduct with high yield (94%) and exceptional enantiomeric excess (99% ee) nih.govresearchgate.net. The work by Amat and colleagues has also contributed significantly to the enantioselective synthesis of Strychnos alkaloids, including 19,20-dihydroakuammicine, often employing strategies that build stereochemical complexity early in the synthesis acs.orgub.edu. Furthermore, palladium-catalyzed reactions, such as stereoselective hydrogenation of pyridine (B92270) rings followed by electrophilic cyclization onto the indole nucleus, have been utilized in constructing the core structures of related alkaloids nih.gov.

Key Methodologies and Cascade Reactions in Indolomonoterpene Alkaloid Synthesis

The construction of the complex indolomonoterpene skeleton relies on a repertoire of powerful synthetic methodologies, with cascade and domino reactions playing a crucial role in rapidly building molecular complexity. For analogues of this compound, cascade sequences involving N-oxide fragmentation, hydroxylamine (B1172632) oxidation, and intramolecular 1,3-dipolar cycloadditions have proven effective in assembling intricate ring systems molaid.com. Palladium catalysis is also central, with reactions like palladium(0)-catalyzed heteroarylation enabling the formation of key carbon-carbon bonds required for indole alkaloid scaffolds nih.gov. The synthesis of related Strychnos alkaloids has also leveraged strategies such as the Pummerer cyclization and intramolecular Heck reactions acs.orgnih.gov. General approaches to indole alkaloids often employ organocatalyzed cascade reactions, metal-catalyzed cyclizations, and C–H activation routes to efficiently construct polycyclic frameworks nih.govresearchgate.netub.educapes.gov.brchemistryviews.org.

Novel Synthetic Transformations towards this compound Scaffolds

Advancements in synthetic chemistry have introduced novel transformations applicable to the this compound scaffold. The development of catalytic asymmetric Michael additions has provided highly enantioselective routes to key intermediates nih.govresearchgate.net. Cascade reactions, such as the intramolecular 1,3-dipolar cycloaddition mentioned for dihydroakuammicine analogues, represent novel ways to rapidly assemble complex polycyclic systems molaid.com. Furthermore, strategies involving cyclopropanation followed by ring-opening and iminium cyclization (CRI reaction) have been explored for constructing indoline (B122111) alkaloid skeletons, which could be adapted for this compound-like structures researchgate.net.

Biomimetic Synthesis Considerations in this compound Chemical Construction

Biomimetic synthesis, which draws inspiration from the proposed natural biosynthetic pathways, offers elegant routes to complex natural products. The synthesis of related bis-indole alkaloids, such as leucoridine A and C, has been achieved through concise biomimetic strategies involving the dimerization of dihydrovalparicine, a compound derived from dihydroakuammicine chemistryviews.org. This highlights how dihydroakuammicine itself can serve as a precursor or intermediate in pathways that mimic natural biosynthesis, underscoring the potential for biomimetic approaches in constructing the this compound core. General biomimetic strategies for alkaloids often involve imitating enzymatic steps like cyclizations and rearrangements.

Compound List

this compound

19,20-Dihydroakuammicine

Akuammicine (B1666747)

Strychnos alkaloids

Tubifolidine

Tubifoline

19-Oxo-20-epi-19,20-dihydroakuammicine

Ervitsine

Ervatamine alkaloids

Uleine

Akuammiline (B1256633)

Pseudoakuammigine

Akuammidine

Picraline

Leucoridine A

Leucoridine C

Dihydrovalparicine

Dehydrogeissoschizoline

Eseroline (B613827)

Advanced Pharmacological Investigation of Dihydroakuammine

In Vitro Pharmacological Profiling of Dihydroakuammine

In vitro pharmacological studies are essential for characterizing the interaction of a compound with specific biological targets, such as receptors and enzymes, in a controlled environment outside of a living organism. This profiling helps to identify the primary molecular targets of a compound and to quantify the strength of these interactions. For this compound, these studies have focused on its effects on specific receptor systems.

Receptor binding assays are used to measure the affinity of a ligand for a particular receptor. These experiments typically involve the use of a radiolabeled ligand that is known to bind to the target receptor. By measuring how effectively a test compound competes with the radiolabeled ligand for binding to the receptor, its binding affinity (often expressed as the inhibition constant, Ki) can be determined. A lower Ki value indicates a stronger binding affinity.

Initial investigations into this compound revealed that it displays affinity for both mu (μ)- and kappa (κ)-opioid receptors. nih.gov This was determined through competitive binding experiments using rat brain homogenates. nih.gov While the original 1992 study by Lewin et al. established this binding activity, it characterized the affinity as lower than that of reference compounds without specifying precise Ki values in the abstract. nih.gov

For context, data for the parent compound, akuammine (B1666748), and a related alkaloid, akuammicine (B1666747), show micromolar affinities for opioid receptors, indicating that these alkaloids are active at these sites, although with moderate potency compared to classical opioids. targetmol.com

Table 1: Opioid Receptor Binding Affinities of Related Akuamma Alkaloids

Compound Receptor Binding Affinity (Ki)
Akuammidine μ-opioid 0.6 μM
δ-opioid 2.4 μM
κ-opioid 8.6 μM

Data sourced from studies on alkaloids from Picralima nitida. targetmol.com

The interaction between a ligand like this compound and its receptor target is a complex process governed by its three-dimensional structure and chemical properties. Molecular docking and simulation studies are computational techniques used to predict and analyze how a ligand fits into the binding pocket of a receptor and the specific non-covalent interactions that stabilize this complex. nih.gov

For opioid receptors, ligand binding is typically anchored by a crucial salt bridge formation between the protonated amine of the ligand and a conserved aspartic acid residue (Asp147 in the μ-opioid receptor) in transmembrane helix 3. nih.gov The aromatic core of the ligand, in this case, the indole (B1671886) structure of this compound, engages in hydrophobic and potential pi-pi stacking interactions with aromatic residues within the binding pocket, such as Tyrosine and Tryptophan. nih.gov

While specific molecular docking studies for this compound itself are not extensively detailed in the available literature, research on related akuamma alkaloids has begun to explore these interactions. nih.govnih.govchemrxiv.org These studies help build a structure-activity relationship (SAR), identifying which parts of the molecule are essential for binding and receptor activation. For instance, modifications to the indole nucleus of related alkaloids have been shown to significantly alter binding affinity and potency at the μ- and κ-opioid receptors, highlighting the importance of this scaffold in receptor engagement. nih.govnih.gov

Enzyme inhibition assays are designed to determine whether a compound can interfere with the activity of a specific enzyme. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound. If the compound slows down the reaction, it is identified as an inhibitor, and its potency is often quantified by an IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Direct studies on the enzyme-modulating effects of this compound are not widely reported. However, its structural analogy to eseroline (B613827) is noteworthy. nih.gov Eseroline is a metabolite of physostigmine, a well-known reversible inhibitor of acetylcholinesterase (AChE). nih.gov AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibitors of this enzyme increase acetylcholine levels, a strategy used in the management of conditions like Alzheimer's disease. Given this structural similarity, it is plausible that this compound could exhibit inhibitory activity against acetylcholinesterase, though this remains an area for further experimental validation.

Beyond simple binding, it is crucial to determine the functional consequence of a ligand-receptor interaction. Functional assays measure the downstream cellular response following receptor activation. Since μ- and κ-opioid receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins, their activation triggers a specific intracellular signaling cascade. nih.govnih.gov

The canonical pathway involves the inhibition of the enzyme adenylyl cyclase by the Gi alpha subunit. nih.govnih.gov This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.govresearchgate.netresearchgate.net Various assay technologies, such as FRET- or BRET-based biosensors, can directly measure these changes in intracellular cAMP levels to quantify the agonistic or antagonistic activity of a compound. nih.govresearchgate.netresearchgate.net Furthermore, the G beta-gamma subunit released upon Gi/o activation can directly modulate ion channels, typically leading to the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This results in neuronal hyperpolarization and reduced neurotransmitter release.

As this compound binds to μ- and κ-opioid receptors, it is expected to modulate these Gi/o-mediated pathways, functioning as an agonist or antagonist to alter cAMP levels and ion channel activity. chemrxiv.org Functional assays, such as cAMP inhibition assays or measurements of ion channel currents, would be required to confirm the nature and potency of its effect on these cellular responses. chemrxiv.org

Receptor Binding Studies and Quantitative Affinity Determination

Mechanistic Studies of this compound's Biological Activities

Mechanistic studies aim to provide a detailed, molecular-level understanding of how a compound produces its biological effects. This involves connecting the initial ligand-target interaction to the subsequent cascade of cellular events.

Understanding the precise orientation and interaction of this compound within the opioid receptor binding pocket is key to explaining its pharmacological profile. As an indolomonoterpene alkaloid, its rigid, polycyclic structure presents a unique scaffold compared to classical opioids like morphine or synthetic opioids like fentanyl.

Molecular modeling studies on related akuamma alkaloids at the μ-opioid receptor suggest that the indole core fits within the binding site, allowing the critical N-methyl group to approach the key aspartic acid residue for the primary anchoring interaction. nih.gov The rest of the molecule's orientation is then dictated by hydrophobic and other non-covalent interactions with surrounding amino acid residues. nih.gov Structure-activity relationship studies on semi-synthetic derivatives have shown that modifications at different positions on the alkaloid core can dramatically impact binding affinity and functional potency by engaging or clashing with different sub-pockets within the receptor. nih.govnih.govchemrxiv.org For example, adding larger chemical groups to the indole nitrogen has been shown to engage an allosteric pocket in the μ-opioid receptor, leading to increased affinity. nih.govnih.gov These findings underscore that even subtle structural changes can fine-tune the interaction, potentially altering a compound's selectivity and efficacy. Elucidating the precise interactions of this compound through dedicated mutagenesis and high-resolution structural studies would be necessary to fully understand its mechanism of action.

Investigations into Downstream Signaling Pathways

The pharmacological actions of this compound are understood to be mediated through its interaction with specific cellular targets, primarily the mu (μ) and kappa (κ) opioid receptors. nih.gov Upon binding to these G-protein coupled receptors (GPCRs), this compound initiates a cascade of intracellular events known as downstream signaling. uniprot.org Opioid receptor signaling is complex, typically branching into two principal pathways: a G-protein-dependent pathway and a β-arrestin-dependent pathway. researchgate.net The specific pathway preferentially activated by a ligand can significantly influence the ultimate biological response, a concept known as functional selectivity or biased agonism. nih.govantibodies-online.com

Investigations into alkaloids from Picralima nitida, such as akuammine—the direct precursor to this compound—have provided critical insights into how these compounds modulate opioid receptor function. nih.gov Research has focused on quantifying the activation of G-protein signaling and the recruitment of β-arrestin 2, a key protein in the alternative signaling pathway. nih.govnih.gov

G-protein signaling for μ-opioid receptors is often measured through cAMP (cyclic adenosine monophosphate) inhibition assays. nih.gov The μ-opioid receptor couples to the Gαi/o inhibitory G-protein, which, when activated, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. researchgate.netnih.gov Studies on akuammine and its related alkaloids show that they activate the μ-opioid receptor, causing a concentration-dependent inhibition of cAMP production. nih.govchemrxiv.org This confirms their role as agonists that initiate G-protein-mediated signaling.

The second major signaling branch involves the recruitment of β-arrestins. nih.gov Following receptor activation by an agonist, G-protein coupled receptor kinases (GRKs) can phosphorylate the receptor, creating a binding site for β-arrestin. nih.gov β-arrestin binding blocks further G-protein interaction and can initiate a separate wave of signaling, including the activation of the mitogen-activated protein kinase (MAPK) pathway. nih.govuic.edu However, in vitro assays revealed that activation of the μ-opioid receptor by akuammine and the related alkaloid pseudo-akuammigine did not lead to the recruitment of β-arrestin 2 at the concentrations tested. nih.gov This suggests that these alkaloids may be G-protein biased agonists, preferentially activating the G-protein pathway while avoiding the β-arrestin pathway. nih.gov

The table below summarizes the in vitro pharmacological data for akuammine and pseudo-akuammigine at the human μ-opioid receptor, comparing them to the reference agonist DAMGO.

CompoundBinding Affinity (Kᵢ, μM)G-Protein Activation (cAMP IC₅₀, μM)β-Arrestin 2 Recruitment
Akuammine0.302.6Not Observed
Pseudo-akuammigine0.59Not DeterminedNot Observed
DAMGO (Reference)0.00090.0006Observed
Data sourced from Creed et al. (2020) and McIntosh et al. (2021). nih.govnih.govchemrxiv.org

These findings indicate that while this compound's parent compound, akuammine, is a functional agonist at the μ-opioid receptor, its activity is primarily channeled through the G-protein signaling cascade, with minimal to no engagement of the β-arrestin 2 pathway. The lack of β-arrestin recruitment implies that downstream signaling cascades typically associated with it, such as the MAPK pathway, are not significantly activated by this class of alkaloids at the μ-opioid receptor. nih.gov

Structure Activity Relationship Sar Studies of Dihydroakuammine Derivatives

Design and Synthesis of Dihydroakuammine Analogues for SAR Elucidation

The design and synthesis of this compound analogues are foundational to SAR investigations. This process typically involves modifying the parent this compound structure at various positions to create a library of related compounds. These modifications can include introducing or altering functional groups, extending or shortening carbon chains, changing aromatic substituents, or manipulating specific ring systems within the molecule. The goal is to systematically probe how each structural change impacts the compound's interaction with its target, such as a specific receptor or enzyme. For instance, researchers might synthesize analogues with variations at the indole (B1671886) ring, the monoterpene moiety, or the ester linkage, if present, to understand their contribution to biological activity.

Table 1: Representative SAR Study of this compound Analogues and Their Biological Activity

Analogue IDStructural Modification (vs. This compound)Biological Target (Hypothetical)Activity (e.g., IC50, nM)Notes on Activity
DHA-WTParent CompoundKappa Opioid Receptor (κOR)500Baseline activity
DHA-A1Hydroxylation at C-7Kappa Opioid Receptor (κOR)350Increased potency
DHA-A2Methoxy group at C-7Kappa Opioid Receptor (κOR)620Reduced potency
DHA-B1Alkylation at N-1 (e.g., methyl)Kappa Opioid Receptor (κOR)1200Significantly reduced potency
DHA-B2Bromination at C-10 (aryl ring)Kappa Opioid Receptor (κOR)150Substantial increase in potency
DHA-C1Ester modification at C-17Kappa Opioid Receptor (κOR)700Moderate decrease
DHA-C2Amide modification at C-17Kappa Opioid Receptor (κOR)450Improved potency

Note: The biological target and activity values presented are illustrative, based on common SAR trends observed for related alkaloid compounds and hypothetical research findings.

Analysis of Positional and Substituent Effects on Biological Activity

A critical aspect of SAR studies involves analyzing how the position and nature of substituents influence biological activity. By comparing the activities of analogues that differ only in the location or type of a substituent, researchers can identify specific regions of the molecule that are crucial for target binding and activation or inhibition. For example, introducing an electron-donating or electron-withdrawing group at a particular position on an aromatic ring, or altering a functional group on a side chain, can dramatically change the compound's affinity, efficacy, or selectivity researchgate.net, rsc.org, nih.gov, mdpi.com. Studies on related alkaloids have shown that modifications on the indole core or the terpene side chain can lead to significant changes in receptor binding or enzyme inhibition chemrxiv.org.

Table 2: Impact of Positional and Substituent Effects on this compound Derivative Activity

Analogue IDModification SiteSubstituent Added/ChangedBiological Activity (e.g., % Inhibition at 1 µM)Change in Activity (vs. Parent)Rationale for Effect (Hypothetical)
DHA-WTN/AParent40%-Baseline
DHA-P1C-7 (Indole)-OH55%+15%Enhanced H-bonding
DHA-P2C-7 (Indole)-OCH330%-10%Steric hindrance/altered electronics
DHA-S1C-10 (Aryl)-Br70%+30%Improved lipophilicity/electronic effects
DHA-S2C-10 (Aryl)-Cl60%+20%Less lipophilic than Br
DHA-L1Ester (C-17)Methyl Ester45%+5%Minimal change
DHA-L2Ester (C-17)Ethyl Ester35%-5%Slightly reduced potency

Note: Activity is presented as hypothetical percentage inhibition at a fixed concentration. The rationale is based on general SAR principles.

Influence of Stereochemistry on this compound's Pharmacological Profile

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can profoundly influence a compound's biological activity. Many biologically active molecules, including alkaloids, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. These enantiomers can interact differently with chiral biological targets (like receptors and enzymes), leading to variations in potency, efficacy, and even toxicity mdpi.com, nih.gov, solubilityofthings.com, nih.gov, wikipedia.org. SAR studies often involve synthesizing and evaluating individual stereoisomers to determine which specific spatial configuration is optimal for activity. For this compound, which possesses multiple chiral centers, understanding the role of stereochemistry is essential for developing selective and potent agents.

Table 3: Stereochemical Influence on this compound Derivative Activity

Analogue IDStereoisomer DesignationBiological Activity (e.g., Receptor Binding Affinity, Ki, nM)Selectivity (κOR vs. µOR)Notes on Stereochemical Impact
DHA-Stereo-1(1R, 5S, 10R)8005:1Moderate activity
DHA-Stereo-2(1S, 5R, 10S)25015:1High activity, good selectivity
DHA-Stereo-3(1R, 5R, 10R)15003:1Low activity, poor selectivity
DHA-Stereo-4(1S, 5S, 10S)30010:1Good activity, selective
DHA-Stereo-5Racemic Mixture600 (average of 1 & 2)8:1Moderate activity

Note: Ki values represent binding affinity, with lower values indicating higher affinity. The stereochemical designations are hypothetical.

Computational Approaches in this compound SAR Analysis

Computational methods play an increasingly vital role in modern SAR studies, complementing experimental efforts by predicting molecular behavior and guiding synthesis strategies. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking simulations allow researchers to gain deeper insights into the molecular basis of activity.

QSAR models establish mathematical relationships between the chemical structure of a series of compounds and their biological activity. By correlating physicochemical properties (e.g., lipophilicity, electronic parameters, molecular size) with observed activity, QSAR models can predict the activity of novel, unsynthesized compounds. This allows for the prioritization of synthetic targets and the identification of key structural descriptors that drive activity. For this compound derivatives, QSAR models could be developed to predict their affinity for opioid receptors or other relevant biological targets.

Table 4: Representative QSAR Model Parameters for this compound Derivatives

QSAR Model TypeDependent Variable (Activity)Key Descriptors IdentifiedModel Equation (Illustrative)R2 (Coefficient of Determination)Q2 (Cross-validated R2)Predictive Power
Hansch AnalysisLog(1/IC50)LogP, Molar RefractivityLog(1/IC50) = 0.85LogP + 0.62MR - 1.150.920.88High
2D-QSARActivity (e.g., % Inhibition)Molecular Weight, Polar Surface AreaActivity = -0.05MW + 0.12PSA + 3.50.890.85High
3D-QSAR (CoMFA)ActivitySteric Field, Electrostatic Field(Details omitted for brevity)0.950.91Very High

Note: R2 and Q2 values indicate how well the model fits the training data and predicts new data, respectively. Higher values suggest a more robust model. The descriptors and equation are illustrative examples.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., a this compound derivative) to another (the target, e.g., a protein receptor) when bound by non-covalent forces. It helps in understanding how a ligand binds to its target, identifying key amino acid residues involved in binding, and estimating the binding affinity. Molecular dynamics (MD) simulations can further assess the stability of these ligand-target complexes over time. These computational tools are invaluable for rational drug design, enabling researchers to virtually screen libraries of compounds and optimize lead structures by predicting their binding modes and affinities. For this compound derivatives targeting, for instance, opioid receptors, docking can reveal how specific structural modifications enhance binding to the receptor's active site.

Table 5: Molecular Docking Scores of this compound Derivatives with a Hypothetical Target Protein

Analogue IDDocking Score (e.g., Binding Energy, kcal/mol)Key Interactions Identified (Hypothetical)Predicted Binding Pose (Hypothetical)
DHA-WT-8.5H-bond with Ser147, hydrophobic interaction with Phe200Occupies primary binding pocket
DHA-A1-9.2Enhanced H-bond with Ser147 (via -OH), interaction with Tyr160Improved fit, stronger H-bonding
DHA-B1-7.0Weakened H-bond with Ser147, steric clash with Leu180Poor fit, displaced from pocket
DHA-B2-10.5Strong H-bond with Ser147, favorable hydrophobic interaction with Trp220Optimal fit, strong hydrophobic contact
DHA-C2-9.8H-bond with Ser147, interaction with Asp195 via amide NHGood fit, additional polar interaction

Note: Docking scores represent estimated binding affinities, with more negative values indicating stronger binding. Key interactions are hypothetical examples of critical binding events.

Compound List:

this compound

DHA-WT

DHA-A1

DHA-A2

DHA-B1

DHA-B2

DHA-C1

DHA-C2

DHA-P1

DHA-P2

DHA-S1

DHA-S2

DHA-L1

DHA-L2

DHA-Stereo-1

DHA-Stereo-2

DHA-Stereo-3

DHA-Stereo-4

DHA-Stereo-5

Analytical Methodologies for Dihydroakuammine Research

Advanced Chromatographic Techniques for Isolation, Separation, and Purification

The isolation and purification of dihydroakuammine from its natural source, primarily the seeds of Picralima nitida, present a significant challenge due to the complex mixture of structurally similar alkaloids. nih.gov Traditional chromatographic methods often struggle to achieve adequate separation of these compounds. nih.gov

To overcome these challenges, researchers have increasingly turned to advanced chromatographic techniques. One particularly effective method is pH-zone-refining countercurrent chromatography (CCC) . nih.govbohrium.comresearchgate.net This technique, which utilizes a liquid-liquid partitioning system instead of a solid stationary phase, is well-suited for the separation of basic compounds like alkaloids. nih.gov By exploiting the acid-base properties of the analytes, pH-zone-refining CCC allows for high-resolution separation and high loading capacity, making it an efficient method for obtaining pure alkaloids from crude plant extracts. nih.govbohrium.com In a typical application for the isolation of alkaloids from Picralima nitida, a two-phase solvent system, such as tert-butyl methyl ether/acetonitrile/water, is employed. bohrium.com The fractions collected from the CCC can be further analyzed and purified using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). bohrium.com

For instances where co-elution of alkaloids occurs even with advanced techniques like CCC, flash chromatography on a solid support like silica gel can be employed as a subsequent purification step. nih.gov

High-performance liquid chromatography (HPLC) is another indispensable tool in this compound research, used for both analytical and preparative purposes. A typical HPLC method for the analysis of indole (B1671886) alkaloids might involve a C18 stationary phase with a gradient elution using a mobile phase consisting of acetonitrile and water, often with an additive like formic acid to improve peak shape and resolution. nih.gov Detection is commonly performed using a UV detector, as indole alkaloids exhibit strong UV absorbance. nih.gov

TechniquePrincipleApplication in this compound ResearchKey Advantages
pH-Zone-Refining Countercurrent Chromatography (CCC) Liquid-liquid partition chromatography based on the acid-base properties of the analytes.Isolation and large-scale purification of this compound and related alkaloids from crude extracts of Picralima nitida.High loading capacity, high resolution for basic compounds, avoids irreversible adsorption to solid supports.
Flash Chromatography Medium-pressure liquid chromatography using a solid stationary phase (e.g., silica gel).Further purification of fractions obtained from CCC to separate co-eluting alkaloids.Relatively fast, good for separating moderately complex mixtures.
High-Performance Liquid Chromatography (HPLC) High-pressure liquid chromatography utilizing a variety of stationary phases for high-resolution separation.Analytical quantification, purity assessment, and preparative purification of this compound.High resolution, sensitivity, and reproducibility.

Spectroscopic Characterization Methods in this compound Analysis

Once a pure sample of this compound is obtained, a combination of spectroscopic methods is employed to confirm its identity and elucidate its three-dimensional structure. The primary techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and, to a lesser extent, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of complex organic molecules like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assigning the chemical shifts of all the proton (¹H) and carbon (¹³C) atoms in the molecule.

¹H NMR spectroscopy provides information about the chemical environment of each proton, including the number of neighboring protons (through spin-spin coupling).

¹³C NMR spectroscopy reveals the number of unique carbon atoms and their chemical environments.

2D NMR techniques , such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for establishing the connectivity between protons and carbons, ultimately allowing for the complete assignment of the molecular structure.

The complete ¹H and ¹³C NMR spectral data for this compound and its parent compound, akuammine (B1666748), have been fully assigned through the use of these 2D NMR experiments. This detailed spectroscopic data serves as a definitive fingerprint for the compound's identification.

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR spectroscopy would be expected to show characteristic absorption bands for functional groups such as N-H bonds of the indole ring, C=O of the ester group, and C-H bonds of the aliphatic portions of the molecule.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The indole chromophore in this compound gives rise to characteristic absorption bands in the UV region, which can be useful for its detection and quantification.

Spectroscopic TechniqueInformation ObtainedRelevance to this compound
¹H NMR Chemical environment and connectivity of protons.Confirms the presence and arrangement of hydrogen atoms in the molecule.
¹³C NMR Number and chemical environment of carbon atoms.Provides the carbon skeleton of the molecule.
2D NMR (COSY, HSQC, HMBC) Connectivity between protons and carbons.Essential for the complete and unambiguous structural elucidation.
Infrared (IR) Spectroscopy Presence of functional groups.Confirms the presence of key functional groups like N-H, C=O, and C-H bonds.
UV-Visible Spectroscopy Electronic transitions and chromophores.Detects and quantifies the indole chromophore.

Mass Spectrometry Applications in Structural Elucidation and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used in this compound research for both structural elucidation and sensitive quantification.

For structural elucidation, high-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, which allows for the determination of the elemental composition of this compound. Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule. In an MS/MS experiment, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide valuable information about the structure of the molecule.

When coupled with a separation technique like liquid chromatography (LC-MS or LC-MS/MS), mass spectrometry becomes a highly sensitive and selective tool for the quantification of this compound in complex matrices.

Mass Spectrometry TechniqueInformation ProvidedApplication in this compound Research
High-Resolution Mass Spectrometry (HRMS) Accurate mass of the molecular ion.Determination of the elemental composition.
Tandem Mass Spectrometry (MS/MS) Fragmentation pattern of the molecule.Structural confirmation and differentiation from isomers.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Highly sensitive and selective quantification.Development of bioanalytical assays for pharmacokinetic studies.

Development and Validation of Bioanalytical Assays for this compound and its Metabolites

To study the pharmacokinetic properties of this compound (i.e., its absorption, distribution, metabolism, and excretion), it is essential to develop and validate robust bioanalytical assays for its quantification in biological matrices such as plasma, serum, and urine.

The gold standard for the quantitative analysis of small molecules like this compound in biological fluids is liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This technique offers high sensitivity, selectivity, and a wide dynamic range, allowing for the detection of low concentrations of the analyte and its metabolites.

The development of a bioanalytical method for this compound would involve several key steps:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix and concentrate the analyte. Common techniques for indole alkaloids include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE).

Chromatographic Separation: An optimized HPLC or ultra-high-performance liquid chromatography (UHPLC) method is developed to separate this compound and its potential metabolites from endogenous components of the biological matrix.

Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and an internal standard are monitored. This provides a high degree of selectivity and sensitivity.

Once the method is developed, it must be rigorously validated according to regulatory guidelines (e.g., from the FDA or EMA). The validation process ensures that the method is accurate, precise, selective, and reliable for its intended purpose. Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy: The closeness of the measured concentration to the true concentration.

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

Linearity and Range: The concentration range over which the assay is accurate and precise.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

Matrix Effect: The effect of the biological matrix on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

While a specific validated bioanalytical assay for this compound has not been detailed in the available search results, the well-established methodologies for other indole alkaloids provide a clear framework for the development and validation of such an assay. nih.gov

Validation ParameterDescription
Selectivity/Specificity Differentiates analyte from other sample components.
Accuracy Closeness of measured value to the true value.
Precision Reproducibility of measurements.
Linearity and Range Concentration range of accurate and precise measurement.
LLOQ Lowest reliably quantifiable concentration.
Matrix Effect Influence of the biological sample on analyte signal.
Stability Analyte stability during sample handling and storage.

Dihydroakuammine in Natural Products Discovery and Chemical Biology

Isolation and Characterization from Relevant Plant Sources

Dihydroakuammine is not typically isolated as a primary natural product directly from plant sources in significant quantities. Instead, it is most commonly obtained as a semi-synthetic derivative of its parent compound, akuammine (B1666748). Akuammine is a major indolomonoterpene alkaloid found in the seeds of the West African tree Picralima nitida (family Apocynaceae). chemrxiv.orgnih.gov The seeds of this plant have a history of use in traditional medicine for various ailments. nih.govnih.gov

The isolation of akuammine from P. nitida seeds is a well-established process. A common method involves the extraction of powdered seeds with a methanolic or ethanolic solution, often acidified to facilitate the solubilization of the basic alkaloids. chemrxiv.org Subsequent purification steps typically involve acid-base liquid-liquid extractions to separate the alkaloids from non-basic compounds. Further purification can be achieved using chromatographic techniques. Modern isolation protocols have employed pH-zone-refining countercurrent chromatography to efficiently separate akuammine from other closely related alkaloids present in the seeds, such as pseudo-akuammigine, akuammicine (B1666747), and akuammiline (B1256633), yielding high-purity compounds. chemrxiv.orgnih.govnih.govchemrxiv.orgacs.org

Once pure akuammine is obtained, it can be chemically converted to this compound. This transformation is a reduction reaction that targets the exocyclic ethylidene group present in the akuammine structure. chemrxiv.org The characterization of both akuammine and the resulting this compound is carried out using standard spectroscopic techniques, including 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, to confirm their respective structures. chemrxiv.org

Plant SourceMajor AlkaloidRelated Alkaloids Also Present
Picralima nitida (seeds)AkuamminePseudo-akuammigine, Akuammicine, Akuammiline, Picraline nih.govnih.govchemrxiv.orgacs.org
Vinca majorAkuammine (Vincamajoridine)Other Vinca alkaloids

Role as a Chemical Probe in Investigating Biological Systems

This compound, along with its parent compound akuammine, has served as a valuable chemical probe, primarily for investigating the opioid receptor system. chemrxiv.org Chemical probes are small molecules with well-defined properties that are used to study biological targets and pathways. The structural similarity of this compound to other known opioid ligands prompted investigations into its own biological activity.

Research has demonstrated that this compound binds to opioid receptors, specifically showing affinity for the mu (μ) and kappa (κ) opioid receptor subtypes. chemrxiv.org This binding affinity allows it to be used in pharmacological assays to explore the structure and function of these receptors. By studying how this compound interacts with the receptor binding sites, researchers can gain insights into the specific structural features required for ligand recognition and receptor activation or inhibition.

The primary use of this compound as a chemical probe has been in in vitro binding assays. In these experiments, radiolabeled versions of known opioid ligands are competed with unlabeled this compound to determine its binding affinity (Ki value). The results of these studies have helped to characterize the pharmacological profile of the akuammiline scaffold and have provided a basis for the development of new derivatives with potentially improved properties. chemrxiv.orgnih.gov While its affinity is reported to be lower than that of classical opioids like morphine, its unique scaffold makes it an interesting tool for comparative pharmacology and for understanding the diversity of molecules that can interact with the opioid system. chemrxiv.org

Chemoinformatic and Cheminformatic Analysis of the this compound Scaffold

While specific chemoinformatic and cheminformatic studies focused exclusively on the this compound scaffold are not extensively reported in the literature, the principles of these computational approaches can be applied to understand its potential as a pharmacophore. Chemoinformatics involves the use of computational methods to analyze chemical data, predict properties, and design new molecules.

The this compound scaffold possesses several features that make it an interesting subject for chemoinformatic analysis:

Structural Rigidity and Complexity: The polycyclic and rigid nature of the this compound scaffold provides a well-defined three-dimensional structure. This is advantageous for computational modeling techniques like molecular docking, which aims to predict the binding orientation of a ligand to its target receptor.

Pharmacophoric Features: The scaffold contains key functional groups, including a tertiary amine and a methyl ester, which can participate in hydrogen bonding and other interactions with biological targets. The indole (B1671886) nucleus is also a common feature in many biologically active compounds.

Chemoinformatic approaches that could be applied to the this compound scaffold include:

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a series of this compound derivatives and measuring their biological activity (e.g., opioid receptor binding affinity), QSAR models could be developed. These models would mathematically correlate specific structural features with activity, allowing for the prediction of the potency of novel, unsynthesized derivatives.

Scaffold Hopping: Cheminformatic tools can be used to search for other known compounds with different core structures but similar three-dimensional arrangements of key functional groups. This could lead to the discovery of novel scaffolds with similar biological activities.

Molecular Docking and Dynamics Simulations: These methods can be used to model the interaction of the this compound scaffold with the binding pockets of its target receptors, such as the mu and kappa opioid receptors. This can provide insights into the specific amino acid residues involved in binding and help to explain the observed structure-activity relationships.

Although direct studies are limited, the broader field of opioid research heavily utilizes these computational tools to design new ligands with improved selectivity and reduced side effects. The unique structure of the this compound scaffold makes it a candidate for such in silico investigations to explore its potential for drug discovery.

Potential for Derivatization in Lead Compound Development

The this compound scaffold, and more broadly the akuammiline class of alkaloids, holds significant potential for derivatization in the development of new lead compounds. digitellinc.comresearchgate.netchemrxiv.org Lead compounds are molecules that show promising biological activity and serve as the starting point for further optimization in a drug discovery program. The goal of derivatization is to systematically modify the structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties.

Several studies have explored the structure-activity relationships (SAR) of akuammine and its derivatives, providing a roadmap for potential modifications. digitellinc.comresearchgate.netchemrxiv.org Key areas of the this compound scaffold that are amenable to chemical modification include:

The Indole Nitrogen (N1): Alkylation of the indole nitrogen has been shown to significantly impact opioid receptor activity. For example, the introduction of a phenethyl group at this position in the related compound pseudo-akuammigine resulted in a 70-fold increase in potency at the mu-opioid receptor. researchgate.netchemrxiv.org

The Aromatic Ring: Substitution on the aromatic ring of the indole nucleus, such as halogenation, can influence binding affinity and selectivity for different opioid receptor subtypes.

The Methyl Ester: Modification or replacement of the methyl ester group could alter the compound's polarity and its interaction with the target receptor.

The Basic Nitrogen: The basicity and steric environment of the tertiary amine are crucial for receptor interaction and can be fine-tuned through chemical modification.

The derivatization of the this compound scaffold can be guided by the binding data obtained from its use as a chemical probe and further refined using chemoinformatic approaches. The aim is to develop new analogs with enhanced affinity and selectivity for specific opioid receptor subtypes, which could lead to the development of novel analgesics with improved side-effect profiles compared to traditional opioids. The unique, rigid scaffold of this compound offers a distinct starting point for the design of such next-generation therapeutic agents. digitellinc.comresearchgate.netchemrxiv.org

CompoundModification from this compound/Akuammine ScaffoldReported Biological InsightReference
N-phenethyl-pseudo-akuammigineAddition of a phenethyl group to the indole nitrogen of pseudo-akuammigine70-fold increase in mu-opioid receptor potency researchgate.netchemrxiv.org
Halogenated akuammicine derivativesHalogenation of the aromatic ring of akuammicineIncreased kappa-opioid receptor potency chemrxiv.org

Conclusion and Future Research Perspectives

Synthesis and Biosynthesis Advancements for Dihydroakuammine

The primary method for obtaining this compound reported in the literature involves the chemical reduction of its precursor, akuammine (B1666748) researchgate.netnih.govmdpi.com. Specific total synthesis routes for this compound itself are not extensively detailed in the provided search results, suggesting that its availability for research predominantly relies on isolation from natural sources or the semi-synthetic conversion from akuammine. Regarding biosynthesis, while the specific pathway leading to this compound is not fully elucidated, research on related monoterpene indole (B1671886) alkaloids indicates that understanding the biosynthesis of akuammine is a crucial precursor mdpi.com. Advancements in identifying key genes and enzymes involved in the biosynthesis of related alkaloids could pave the way for future investigations into this compound's natural origins and potential biotechnological production methods nih.govfrontiersin.orgnih.gov.

Pharmacological Insights and Mechanistic Understanding of this compound

This compound exhibits a range of pharmacological activities:

Opioid Receptor Affinity: this compound, along with akuammine, demonstrates affinity for both mu (µ) and kappa (κ) opioid receptors, albeit with lower affinity compared to some other opioid ligands researchgate.netnih.govmdpi.comfrontiersin.orgnih.gov. Specifically, it shows micromolar affinities for the kappa opioid receptor (KOR) and no significant affinity for the delta opioid receptor (DOR) frontiersin.org. The precise functional consequences of this binding, including potential agonist or antagonist activities, warrant further detailed investigation.

Anti-inflammatory Effects: Studies indicate that this compound can inhibit the production of pro-inflammatory cytokines and enzymes, suggesting its potential as an anti-inflammatory agent nih.gov. While the specific cytokines targeted and the exact mechanisms of inhibition require more in-depth exploration, this activity aligns with the broader anti-inflammatory properties observed in related plant extracts nih.gov.

Antimicrobial Activity: The compound has demonstrated antibacterial and antifungal properties against microorganisms such as Staphylococcus aureus and Candida albicans nih.gov. The mechanisms underlying these antimicrobial actions are yet to be fully characterized.

Antimalarial Activity: this compound has shown activity against Plasmodium falciparum, with a reported IC50 value of 1.3 μM nih.gov. This finding positions it as a compound of interest for antimalarial drug discovery, though its specific mechanism of action against the parasite remains to be elucidated.

Table 1: Summary of Reported Pharmacological Activities of this compound

ActivityTarget/OrganismMetric (Example)Reference(s)
Opioid BindingMu (µ) Opioid ReceptorLow affinity researchgate.netmdpi.com
Opioid BindingKappa (κ) Opioid ReceptorMicromolar affinity researchgate.netmdpi.comfrontiersin.org
Anti-inflammatoryPro-inflammatory cytokines/enzymesInhibition nih.gov
AntimicrobialStaphylococcus aureusActivity nih.gov
AntimicrobialCandida albicansActivity nih.gov
AntimalarialPlasmodium falciparumIC50 = 1.3 μM nih.gov

Unexplored Research Avenues for this compound

Several research gaps present opportunities for future studies:

Mechanistic Elucidation: The precise molecular mechanisms underlying this compound's anti-inflammatory, antimicrobial, and antimalarial effects require detailed investigation. Understanding how it interacts with cellular pathways and targets is crucial for its therapeutic development.

Opioid Receptor Signaling: Further characterization of this compound's interaction with µ and κ opioid receptors is needed, including its specific agonist/antagonist profile and downstream signaling pathways (e.g., G-protein activation vs. β-arrestin recruitment) nih.govfrontiersin.orgguidetopharmacology.org.

Structure-Activity Relationships (SAR): Comprehensive SAR studies on this compound and its synthetic derivatives could identify key structural features responsible for its observed activities, potentially leading to the design of more potent and selective analogs nih.gov.

Biosynthetic Pathway: Elucidating the complete biosynthetic pathway of this compound, and its precursor akuammine, would provide valuable insights for potential biotechnological production and a deeper understanding of monoterpene indole alkaloid metabolism nih.govfrontiersin.orgnih.gov.

Therapeutic and Toxicological Evaluation: Rigorous in vivo studies are necessary to evaluate the efficacy and safety profiles of this compound for its potential therapeutic applications. Comprehensive toxicological assessments are also essential, as is standard for compounds derived from natural sources nih.gov.

Emerging Methodologies and Technologies in Alkaloid Research Applied to this compound

The advancement of this compound research can be significantly propelled by emerging methodologies:

Computational Chemistry: Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can predict binding affinities, elucidate ligand-receptor interactions, and guide the design of novel derivatives with improved pharmacological profiles mdpi.comjrespharm.comju.edu.jo.

Genomics and Metabolomics: The application of omics technologies can aid in identifying genes and enzymes involved in the biosynthesis of this compound and related alkaloids, potentially enabling metabolic engineering for enhanced production nih.govfrontiersin.orgnih.gov.

High-Throughput Screening (HTS): Implementing HTS assays for this compound and libraries of its synthesized analogs can accelerate the discovery of new biological activities and lead compounds.

Advanced Synthetic Strategies: Developing more efficient and scalable synthetic routes, potentially inspired by modern synthetic methodologies applied to complex alkaloids nih.govuantwerpen.be, could improve access to this compound and its derivatives for further study.

Advanced Analytical Techniques: Utilizing sophisticated analytical tools, such as high-resolution mass spectrometry and advanced NMR spectroscopy, can provide deeper structural and mechanistic insights into this compound's interactions and metabolism.

Compound Name Table:

this compound

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for characterizing dihydroakuammine’s structural purity, and how should researchers validate their results?

  • Methodological Answer : Combine spectroscopic methods (e.g., nuclear magnetic resonance [NMR], high-resolution mass spectrometry [HR-MS]) with chromatographic purity assessments (e.g., HPLC-UV). Validate by cross-referencing spectral data with published reference spectra and performing spike-in experiments with known standards to confirm retention times and peak homogeneity . For novel derivatives, use X-ray crystallography to resolve ambiguities in stereochemistry .

Q. How can researchers optimize extraction protocols for this compound from natural sources to maximize yield and reproducibility?

  • Methodological Answer : Employ a fractional factorial design to test variables such as solvent polarity, extraction time, and temperature. Use response surface methodology (RSM) to identify optimal conditions. Validate reproducibility by repeating extractions across multiple batches and quantifying yields via calibrated LC-MS/MS . Include negative controls (e.g., solvent-only blanks) to rule out contamination .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported pharmacological activities of this compound across different in vitro models?

  • Methodological Answer : Conduct a systematic review of existing data to identify variables such as cell line specificity, assay conditions (e.g., incubation time, concentration ranges), and potential off-target effects. Replicate key studies under standardized conditions, using isogenic cell lines and validated inhibitors to isolate confounding factors . Perform meta-analyses with heterogeneity tests (e.g., I² statistics) to quantify variability .

Q. How can researchers design experiments to elucidate this compound’s mechanism of action when prior studies propose conflicting molecular targets?

  • Methodological Answer : Use a multi-omics approach:

  • Proteomics : Perform affinity purification mass spectrometry (AP-MS) to identify binding partners.
  • Transcriptomics : Compare gene expression profiles in treated vs. untreated cells via RNA-seq.
  • Functional validation : Apply CRISPR-Cas9 knockout models for candidate targets and assess rescue effects . Prioritize targets with orthogonal validation (e.g., surface plasmon resonance [SPR] for binding affinity) .

Q. What statistical methods are appropriate for analyzing dose-response inconsistencies in this compound’s bioactivity across independent studies?

  • Methodological Answer : Use non-linear regression models (e.g., four-parameter logistic curves) to compare EC₅₀ values. Apply the Bland-Altman method to assess agreement between datasets and hierarchical Bayesian modeling to account for inter-study variability . Address outliers via sensitivity analyses and report effect sizes with confidence intervals .

Methodological Frameworks for Data Interpretation

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Evaluate pharmacokinetic parameters (e.g., bioavailability, half-life) using in vivo PK/PD models. Perform ex vivo metabolite profiling to identify active or inactive derivatives. Use physiologically based pharmacokinetic (PBPK) modeling to bridge in vitro-in vivo gaps .

Q. What criteria should guide the selection of negative/positive controls in this compound toxicity assays?

  • Methodological Answer : Use structurally related alkaloids with well-characterized toxicity profiles as positive controls (e.g., strychnine for neurotoxicity assays). For negative controls, select compounds lacking the pharmacophore but matching solvent/delivery systems. Validate controls via pilot studies and reference OECD guidelines for acute toxicity testing .

Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical sourcing and compliance when working with this compound from protected plant species?

  • Methodological Answer : Obtain permits under the Nagoya Protocol for access and benefit-sharing (ABS). Document source material provenance via voucher specimens deposited in accredited herbaria. For synthetic analogs, adhere to Green Chemistry principles (e.g., minimize hazardous waste) and cite compliance with REACH regulations .

Q. What steps mitigate reproducibility risks in this compound research?

  • Methodological Answer : Pre-register study protocols on platforms like Open Science Framework (OSF). Share raw data (e.g., spectral files, dose-response curves) in FAIR-aligned repositories. Use collaborative inter-laboratory trials to validate critical findings .

Tables for Key Data Interpretation

Parameter Recommended Method Validation Criteria Reference
Structural PurityHPLC-UV with diode array detection≥95% purity; peak symmetry (USP tailing < 2.0)
Bioactivity EC₅₀Four-parameter logistic regressionR² ≥ 0.95; CI overlap across replicates
Binding Affinity (Kd)Surface plasmon resonance (SPR)Steady-state analysis with Chi² < 10% of Rmax

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.